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Compound of Interest

Compound Name: 4-(4-Nitrobenzyl)pyridine

Cat. No.: B086830 Get Quote

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 4-(4-
Nitrobenzyl)pyridine

Abstract
This technical guide provides a comprehensive analysis of the molecular and crystal structure

of 4-(4-Nitrobenzyl)pyridine (C₁₂H₁₀N₂O₂), a compound of interest in chemical and

pharmaceutical research. The document details its molecular geometry, including the

significant twist between its aromatic rings, and elucidates the supramolecular architecture

established through intermolecular forces. All crystallographic and geometric data are

presented in standardized tables. Furthermore, detailed experimental protocols for

crystallization and single-crystal X-ray diffraction are provided to ensure reproducibility. The

guide is supplemented with workflow and interaction diagrams to visually articulate the

experimental process and crystal packing logic, respectively, catering to researchers, scientists,

and professionals in drug development.

Molecular Geometry
The molecular structure of 4-(4-Nitrobenzyl)pyridine is characterized by a pronounced twisted

conformation. The pyridine and benzene rings are not coplanar; instead, they are oriented at a

dihedral angle of 78.4(2)°.[1][2] This twist significantly reduces the potential for extended π-

conjugation across the methylene bridge. In contrast, the nitro group is essentially coplanar

with the benzene ring to which it is attached.[1][2] This conformation leads to a reduction in

molecular symmetry from a potential Cₛ to C₁.[1][2]
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Table 1: Key Molecular Geometry Parameters

Parameter Value

Dihedral Angle (Pyridine Ring vs.
Benzene Ring)

78.4 (2)°[1][2]

| Dihedral Angle (C2—C3···C7—C8) | 30.5 (2)°[1] |

Crystal Structure and Supramolecular Assembly
The crystal structure of 4-(4-Nitrobenzyl)pyridine is built upon a network of specific

intermolecular interactions that dictate the packing of molecules in the solid state.

Centrosymmetric Dimers: Two molecules associate through C—H⋯O hydrogen bonds,

where a hydrogen atom from the benzene ring of one molecule interacts with an oxygen

atom of the nitro group on a neighboring molecule.[1][2] This interaction results in the

formation of a cyclic, centrosymmetric dimer.[1][2]

π-π Stacking: These dimeric units are further organized into extended structures via π-π

stacking interactions between the benzene rings of adjacent dimers.[1][2] This stacking

occurs along the b-axis, with a centroid-centroid distance of 3.788 Å, forming a ribbon-like

structure.[1][2]

Three-Dimensional Architecture: The final three-dimensional crystal lattice is formed by the

interdigitation of these parallel ribbon structures.[1]

Table 2: Crystal Data and Structure Refinement for 4-(4-Nitrobenzyl)pyridine
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Parameter Value

Chemical Formula C₁₂H₁₀N₂O₂[1]

Formula Weight (Mᵣ) 214.22[1]

Crystal System Monoclinic[1]

Space Group P2₁/c

a (Å) 11.4138 (9)[1]

b (Å) 6.1241 (5)[1]

c (Å) 15.5812 (13)[1]

β (°) 104.561 (9)[1]

Volume (V) (Å³) 1054.13 (15)[1]

Z 4[1]

Radiation Mo Kα[1]

Temperature (K) 293[1]

R[F² > 2σ(F²)] 0.047[1][2]

wR(F²) 0.106[1][2]

| Data-to-parameter ratio | 14.7[2] |

Table 3: Hydrogen-Bond Geometry (Å, °)

D—H⋯A D—H H⋯A D⋯A D—H⋯A

| C9—H9A⋯O2 | 0.93 | 2.49[1] | 3.302 (2) | 146 |

Experimental Protocols
Synthesis and Crystallization
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Single crystals of the title compound suitable for X-ray diffraction were obtained via a slow

evaporation method.[1][2]

Dissolution: 1 mmol of 4-(4-Nitrobenzyl)pyridine was dissolved in 30 mL of hot 96%

ethanol.[1][2]

Filtration: The hot solution was filtered to remove any insoluble impurities.

Crystallization: The filtered solution was allowed to undergo partial evaporation at room

temperature.[1][2]

Crystal Harvesting: Colorless, block-like crystals formed, from which a suitable section was

cleaved for analysis.[1][2]

X-ray Data Collection and Structure Refinement
The crystallographic data were collected using a single-crystal X-ray diffractometer.

Data Collection: An Agilent Xcalibur Eos diffractometer was used for data collection at a

temperature of 293 K.[1] A total of 4351 reflections were measured.[1]

Data Reduction: Data collection, cell refinement, and data reduction were performed using

the CrysAlis PRO software.[1][2] A multi-scan absorption correction was applied.[1] This

process yielded 2136 independent reflections.[1]

Structure Solution: The crystal structure was solved using the SHELXS97 program.[1][2]

Structure Refinement: The structure was refined using the SHELXL97 program.[1][2]

Molecular graphics were generated using XP in SHELXTL.[1]

Visualizations
The following diagrams illustrate the experimental workflow and the key intermolecular

interactions responsible for the crystal packing of 4-(4-Nitrobenzyl)pyridine.
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Preparation Structural Analysis
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Caption: Experimental workflow for the structural determination of 4-(4-Nitrobenzyl)pyridine.
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Supramolecular Assembly

Step 1: Dimer Formation

Step 2: Ribbon Formation

Molecule A

Molecule B

 C-H···O
Hydrogen Bond 

Centrosymmetric Dimer

Dimer 1

Dimer 2

 π-π Stacking
(3.788 Å) 

Ribbon Structure

Click to download full resolution via product page

Caption: Logical hierarchy of intermolecular interactions in the crystal of 4-(4-
Nitrobenzyl)pyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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